4-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]-1-(2-phenylethyl)pyrrolidin-2-one
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Overview
Description
4-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]-1-(2-phenylethyl)pyrrolidin-2-one is a complex organic compound that features a benzimidazole ring fused with a pyrrolidinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]-1-(2-phenylethyl)pyrrolidin-2-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as nickel, and solvents like dimethyl sulfoxide (DMSO) to facilitate the cyclization and subsequent reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]-1-(2-phenylethyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Scientific Research Applications
4-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]-1-(2-phenylethyl)pyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 4-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]-1-(2-phenylethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler heterocyclic compound with similar structural features.
Benzimidazole: Shares the benzimidazole core but lacks the pyrrolidinone moiety.
Pyrrolidinone: Contains the pyrrolidinone structure but lacks the benzimidazole ring.
Uniqueness
4-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]-1-(2-phenylethyl)pyrrolidin-2-one is unique due to its combined structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H27N3O |
---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
4-[1-(2-methylpropyl)benzimidazol-2-yl]-1-(2-phenylethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C23H27N3O/c1-17(2)15-26-21-11-7-6-10-20(21)24-23(26)19-14-22(27)25(16-19)13-12-18-8-4-3-5-9-18/h3-11,17,19H,12-16H2,1-2H3 |
InChI Key |
SMPXPBHXBFNDAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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